molecular formula C21H20N2O4S B11983350 N'-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide

N'-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide

Cat. No.: B11983350
M. Wt: 396.5 g/mol
InChI Key: YFMIVLUTVPHAPD-PXLXIMEGSA-N
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Description

N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide typically involves a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or aldehydes.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzenesulfonohydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)benzenesulfonohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C21H20N2O4S/c1-26-21-14-18(12-13-20(21)27-16-17-8-4-2-5-9-17)15-22-23-28(24,25)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3/b22-15+

InChI Key

YFMIVLUTVPHAPD-PXLXIMEGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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